tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride
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Overview
Description
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H14BrNO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Hydrolysis: The major product is 6-bromopyridine-2-carboxylic acid.
Scientific Research Applications
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release active carboxylic acid derivatives. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-bromopyridin-2-yl)acetate
- Tert-butyl 2-(6-chloropyridin-2-yl)acetate
- Tert-butyl 2-(6-fluoropyridin-2-yl)acetate
Uniqueness
Tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride is unique due to the presence of the bromine atom at the 6-position of the pyridine ring. This specific substitution pattern can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
2639442-96-7 |
---|---|
Molecular Formula |
C11H15BrClNO2 |
Molecular Weight |
308.6 |
Purity |
95 |
Origin of Product |
United States |
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